methyl (1R,4aS)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
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Overview
Description
(1R,4aS,10aR)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate is a complex organic compound with a unique structure This compound belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its octahydrophenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aS,10aR)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Cyclization Reactions: Formation of the phenanthrene core through cyclization reactions.
Functional Group Modifications: Introduction of the isopropyl and methyl groups at specific positions.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its structure may allow it to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4aS,10aR)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The compound may bind to receptors or enzymes, altering their function and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene Derivatives: Compounds with similar phenanthrene cores but different functional groups.
Polycyclic Aromatic Hydrocarbons: Other polycyclic aromatic hydrocarbons with varying degrees of hydrogenation and functionalization.
Uniqueness
The uniqueness of (1R,4aS,10aR)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate lies in its specific arrangement of functional groups and its stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H30O2 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
methyl (1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18?,20-,21-/m1/s1 |
InChI Key |
PGZCJOPTDHWYES-VTVVEXCCSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)C(=O)OC)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C |
Origin of Product |
United States |
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